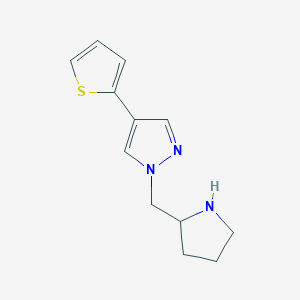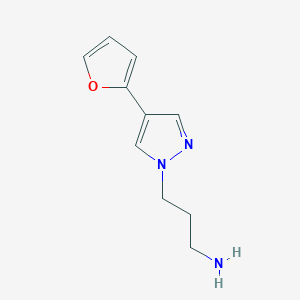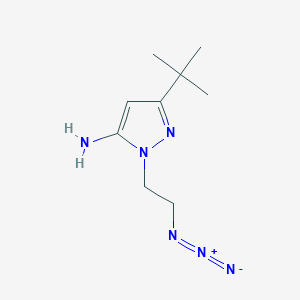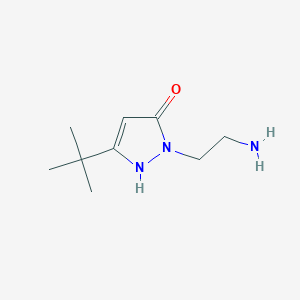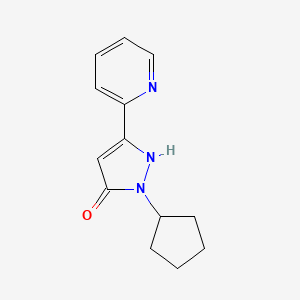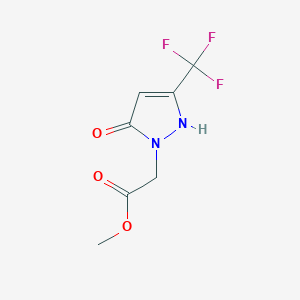
5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
5,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one, also known as 5,8-DCDI, is an organochlorine compound that is gaining attention in the scientific community due to its potential applications in both research and industrial settings. It is a cyclic compound that is composed of two chlorine atoms and two rings of carbon and nitrogen atoms. This compound has been found to have a wide range of biological activities and has been studied for its potential applications in drug design, synthesis, and industrial processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Stereoselective Synthesis : Research by Haimova et al. (1977) explored the interaction between homophthalic anhydrides and acyclic azomethines, leading to the synthesis of 3,4-dihydro-1(2H)-isoquinolinones, related to 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (Haimova et al., 1977).
- Synthesis from 2,6-Dichloro-4-iodopyridine : A synthesis method for 1,3-dichloro-5,8-dihydroisoquinoline, using a sequence involving Stille cross-coupling and metathesis reactions, was described by Hoogenband et al. (2009) (Hoogenband et al., 2009).
- Lamellarin Alkaloids Synthesis : The work by Liermann and Opatz (2008) demonstrated the synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines, a component of lamellarin alkaloids, starting from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles (Liermann & Opatz, 2008).
- Nickel-Catalyzed Annulation Reactions : Miura et al. (2010) reported that 1,2,3-benzotriazin-4(3H)-ones react with 1,3-dienes in the presence of a nickel(0)/phosphine complex, forming 3,4-dihydroisoquinolin-1(2H)-ones (Miura et al., 2010).
Potential Applications in Drug Development
- Isoquinoline Derivatives in Respiratory Infections : Reed et al. (1970) studied the antiviral activity of isoquinoline derivatives, including compounds structurally similar to 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one, against various respiratory viruses (Reed et al., 1970).
- Inhibitors of Phenylethanolamine N-methyltransferase : A study by Demarinis et al. (1981) found that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a close relative to the queried compound, is a potent inhibitor of phenylethanolamine N-methyltransferase, suggesting potential therapeutic applications (Demarinis et al., 1981).
Propiedades
IUPAC Name |
5,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUFZDFHINBNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C=CC(=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)
![3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1491241.png)


![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)
